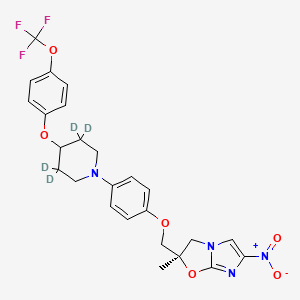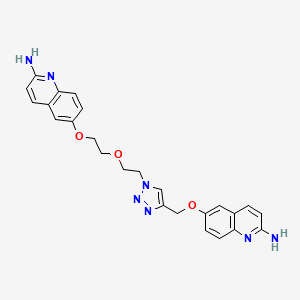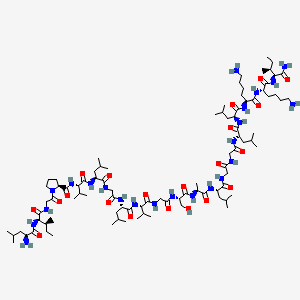
Bombinin H4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombinin H4 is a mildly cationic antimicrobial peptide isolated from the skin of the fire-bellied toad, Bombina. This peptide is part of the bombinin family, which includes various antimicrobial peptides with significant biological activities. This compound is particularly noted for its ability to disrupt bacterial membranes, making it a potential candidate for developing new antimicrobial agents .
Vorbereitungsmethoden
Bombinin H4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires specific reaction conditions, including the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial production of this compound may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable host organism, such as Escherichia coli, which then produces the peptide. This method allows for large-scale production of the peptide .
Analyse Chemischer Reaktionen
Bombinin H4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of bombinin H4 involves the permeation of microbial cell membranes. The peptide interacts with the lipid bilayer of the membrane, causing disruption and leakage of cellular contents. This membrane-perturbing activity is attributed to the presence of a single d-amino acid in the peptide sequence, which enhances its selectivity and efficacy against microbial cells .
Vergleich Mit ähnlichen Verbindungen
Bombinin H4 is similar to other antimicrobial peptides in the bombinin family, such as bombinin H2. Both peptides share a common structure but differ in the presence of a single d-amino acid at the second N-terminal position. This difference significantly impacts their antimicrobial activity and membrane interactions .
Other similar compounds include maximins, another group of antimicrobial peptides isolated from the skin of Bombina maxima. Maximins exhibit potent antimicrobial activity and cytotoxicity against tumor cells, but they differ from bombinin H peptides in their sequence variations and biological activities .
Conclusion
This compound is a unique antimicrobial peptide with significant potential in various scientific and industrial applications Its ability to disrupt microbial membranes and its selectivity for microbial cells make it a promising candidate for developing new antimicrobial agents
Eigenschaften
Molekularformel |
C91H165N23O21 |
|---|---|
Molekulargewicht |
1917.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-55(19)75(77(95)121)112-83(127)60(30-25-27-33-93)105-82(126)59(29-24-26-32-92)106-85(129)65(40-52(13)14)108-84(128)63(38-50(9)10)102-69(117)42-96-68(116)41-97-80(124)61(36-48(5)6)107-78(122)57(21)101-87(131)66(46-115)104-71(119)44-99-89(133)73(53(15)16)110-86(130)64(39-51(11)12)103-70(118)43-98-81(125)62(37-49(7)8)109-91(135)74(54(17)18)111-88(132)67-31-28-34-114(67)72(120)45-100-90(134)76(56(20)23-2)113-79(123)58(94)35-47(3)4/h47-67,73-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,124)(H,98,125)(H,99,133)(H,100,134)(H,101,131)(H,102,117)(H,103,118)(H,104,119)(H,105,126)(H,106,129)(H,107,122)(H,108,128)(H,109,135)(H,110,130)(H,111,132)(H,112,127)(H,113,123)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76+/m0/s1 |
InChI-Schlüssel |
OTZRUUBAECMRLT-DGBNNWMSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

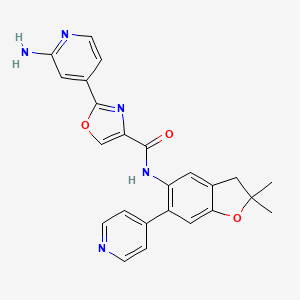
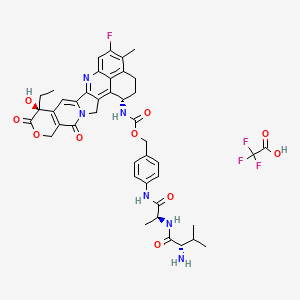
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
